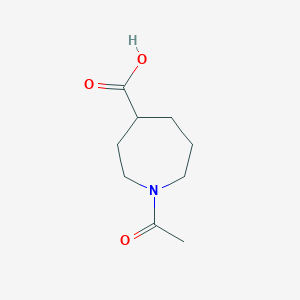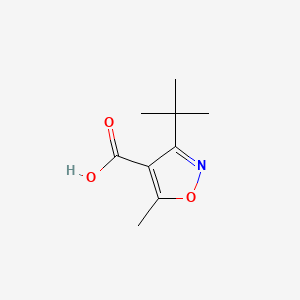![molecular formula C9H14N2O3S B1372590 N-[3-(2-aminoethoxy)phenyl]methanesulfonamide CAS No. 1018569-96-4](/img/structure/B1372590.png)
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Descripción general
Descripción
“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1018569-96-4 . It has a molecular weight of 230.29 and its IUPAC name is N-[3-(2-aminoethoxy)phenyl]methanesulfonamide . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” is a powder that is stored at 4°C . Its molecular weight is 230.29 , and it has an InChI code that represents its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : N-[3-(2-aminoethoxy)phenyl]methanesulfonamide and its derivatives have been synthesized using various methods, including Sonogashira cross-coupling and reactions involving highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Durgadas, Mukkanti, & Pal, 2012); (Aizina, Levkovskaya, & Rozentsveig, 2012).
Molecular Structure : Research has focused on determining the crystal structures of this compound and its derivatives, often using X-ray powder diffraction and spectroscopic methods (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015); (Sterkhova, Moskalik, & Shainyan, 2014).
Computational and Theoretical Studies
- Quantum Chemical Analysis : Theoretical studies, including Density Functional Theory (DFT), have been conducted to understand the molecular conformation, NMR chemical shifts, and vibrational transitions of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide derivatives (Karabacak, Cinar, & Kurt, 2010).
Applications in Chemistry and Materials Science
- Catalytic Processes : The compound has been used in the development of ligands for metal-mediated catalytic asymmetric synthesis, demonstrating its utility in organic synthesis (Wipf & Wang, 2002).
- Inhibition Studies : It has been studied as an inhibitor in various biochemical processes, such as methionine aminopeptidase inhibition, highlighting its potential in biochemistry (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Electrochemistry and Material Science
- Corrosion Inhibition : Research has shown its efficacy as a corrosion inhibitor, particularly in protecting metals like steel, which is significant in industrial applications (Olasunkanmi, Obot, & Ebenso, 2016).
- Battery Technology : It's also been investigated for improving the performance of lithium-ion batteries, particularly at low temperatures (Lin, Yue, Zhang, Yu, Fan, & Tian, 2019).
Safety and Hazards
The safety information for “N-[3-(2-aminoethoxy)phenyl]methanesulfonamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propiedades
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALMNFIHSRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(2-Methylbenzyl)amino]benzoic acid](/img/structure/B1372526.png)

